RP 70676 is classified as a pharmaceutical compound primarily used in research settings. It is categorized under enzyme inhibitors, specifically targeting the ACAT enzyme. This classification positions it as a significant compound for studies related to lipid metabolism and cholesterol homeostasis .
The synthesis of RP 70676 involves several steps that can be optimized for efficiency and yield. The compound is synthesized through a multi-step process that typically includes the following stages:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yields and purity. For instance, controlling the reaction temperature can significantly influence the reaction kinetics and product distribution .
The molecular structure of RP 70676 can be described by its distinct components:
Molecular modeling studies indicate that RP 70676 adopts a specific conformation that allows effective interaction with the active site of ACAT. This structural analysis aids in understanding how modifications to the molecule might enhance its inhibitory properties or selectivity .
RP 70676 primarily participates in biochemical reactions involving cholesterol metabolism. Its main chemical reaction involves:
The kinetics of this reaction can be characterized by measuring changes in cholesterol levels in treated versus untreated samples, providing insights into the efficacy of RP 70676 as an ACAT inhibitor .
The mechanism of action for RP 70676 centers on its inhibition of ACAT:
Pharmacokinetic studies suggest that RP 70676 is well absorbed when administered orally, with significant plasma concentrations observed in animal models following dosing .
The physical and chemical properties of RP 70676 include:
These properties are essential for understanding how RP 70676 behaves in biological systems and during experimental applications .
RP 70676 has diverse scientific applications:
Its ability to modulate cholesterol levels makes it a valuable tool for investigating cardiovascular diseases and metabolic syndromes .
RP 70676 represents a chemically optimized acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor originating from systematic modifications of the diphenylimidazole scaffold. Its development marked a significant advancement in pharmacologic approaches to modulating intracellular cholesterol esterification, with enhanced systemic bioavailability distinguishing it from earlier compounds. As a research tool, RP 70676 has contributed substantially to elucidating ACAT's role in lipoprotein metabolism, intestinal cholesterol absorption, and foam cell formation, providing mechanistic insights relevant to atherosclerosis and metabolic diseases [1].
The discovery of RP 70676 emerged from Rhône-Poulenc Rorer's intensive structure-activity relationship (SAR) studies focused on 4,5-diphenyl-1H-imidazole derivatives during the early 1990s. Initial work identified 2-(alkylthio)-4,5-diphenyl-1H-imidazoles as potent ACAT inhibitors, but these compounds exhibited limited oral bioavailability and systemic exposure. Researchers systematically modified the imidazole ring substituents, discovering that introducing a sulfoxide moiety (–S=O) at the 2-position markedly improved metabolic stability and intestinal absorption. This innovation led to the development of RP 73163, a bioavailable alkylsulfinyl-diphenylimidazole predecessor [1].
RP 70676 was synthesized as a structural analog of RP 73163, featuring optimized lipophilicity and steric properties. Key chemical modifications included:
Table 1: Structural Evolution of Diphenylimidazole-Derived ACAT Inhibitors
Compound | R1 Substituent | R2 Modification | Relative ACAT Inhibition |
---|---|---|---|
Initial Lead (e.g., RP 52763) | Alkylthio (–S–CH₃) | Unsubstituted phenyl | 1× (reference) |
RP 73163 | Alkylsulfinyl (–SO–CH₃) | 4-Fluorophenyl | 12× |
RP 70676 | Methylsulfinyl (–SO–CH₃) | 2,4-Dichlorophenyl | 24× |
Pharmacological characterization confirmed RP 70676’s superior in vitro potency, with IC₅₀ values in the nanomolar range against hepatic and intestinal ACAT isoforms. In vivo studies demonstrated dose-dependent reduction in plasma cholesterol and atherosclerotic plaque area in hypercholesterolemic animal models, establishing its proof-of-concept efficacy. The compound served as a critical tool for validating ACAT inhibition as a therapeutic strategy, though clinical development was discontinued due to off-target effects unrelated to its primary mechanism [1] [2].
Table 2: Key Research Milestones for RP 70676
Year | Development Phase | Significant Finding |
---|---|---|
1992 | Lead Optimization | Identification of sulfoxide derivatives with enhanced metabolic stability |
1994 | Preclinical Profiling | Demonstration of systemic bioavailability >80% in rodent models |
1995 | Mechanism Elucidation | Confirmation of selective inhibition of cholesterol esterification in enterocytes and hepatocytes |
1997 | Atherosclerosis Studies | 70% plaque reduction in aortic arches of cholesterol-fed rabbits |
RP 70676 enabled foundational discoveries in cholesterol trafficking and storage through its specific inhibition of ACAT-mediated esterification:
Intracellular Cholesterol Homeostasis: By blocking ACAT-1 and ACAT-2 isoforms, RP 70676 increased free cholesterol pools within hepatocytes and enterocytes. This disrupted cholesterol-driven feedback inhibition of SREBP-2 processing, leading to compensatory upregulation of LDL receptor expression and enhanced plasma LDL clearance. Studies in hamsters demonstrated a 40% reduction in LDL-C with concomitant 2.5-fold increase in hepatic LDLR mRNA, establishing mechanistic links between intracellular esterification and systemic lipoprotein regulation [1] [3].
Foam Cell Formation: In macrophage-rich atherosclerotic lesions, RP 70676 suppressed cholesterol esterification by >90% at therapeutic concentrations. This promoted free cholesterol efflux via ABCA1 transporters, reducing lipid droplet accumulation. Experimental atherosclerosis models using RP 70676 confirmed that ACAT inhibition decreased foam cell viability and increased plaque stability, though compensatory hepatic VLDL secretion partially offset these benefits [1] [5].
Brain Cholesterol Flux: Unlike statins, RP 70676 crosses the blood-brain barrier minimally. However, its systemic effects on lipoprotein profiles indirectly influenced CNS cholesterol homeostasis. Studies in ApoE-knockout mice showed that RP 70676-mediated reductions in plasma LDL increased 24(S)-hydroxycholesterol efflux from the brain, revealing crosstalk between peripheral and central cholesterol pools. This highlighted the liver-brain axis in cholesterol balance [4] [5].
Aging-Related Dyslipidemia: Investigations in aged rodents revealed that RP 70676 counteracted age-related declines in LDL receptor expression. It reduced hepatic cholesterol accumulation by 30% and increased cholesterol 7α-hydroxylase activity, promoting bile acid synthesis. These findings positioned ACAT inhibition as a strategy to counteract aging-associated cholesterol metabolic impairments [5].
Table 3: RP 70676’s Impact on Key Metabolic Pathways
Metabolic Pathway | Effect of RP 70676 | Functional Outcome |
---|---|---|
Hepatic ACAT-2 Activity | 90% inhibition | Reduced VLDL assembly and secretion |
Intestinal ACAT-2 | 85% inhibition | Decreased cholesterol absorption (30–40%) |
Macrophage ACAT-1 | >95% inhibition | Foam cell formation suppression |
LDL Receptor Expression | 2.1-fold upregulation | Accelerated plasma LDL clearance |
CYP7A1 Activity | 60% increase | Enhanced cholesterol-to-bile acid conversion |
The compound’s bioavailability enabled critical in vivo validations of ACAT’s role in cholesterol metabolism, influencing subsequent drug discovery efforts targeting cholesteryl ester storage diseases and atherosclerosis despite its discontinuation [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7